

Chemical properties and structure of SARS-CoV-2 Mpro-IN-10

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Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-10

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An In-Depth Technical Guide on the Chemical Properties and Structure of a SARS-CoV-2 Mpro Inhibitor: MI-23

Introduction

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for the virus's life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[1] Its critical role and high conservation among coronaviruses make it a prime target for antiviral drug development.[2][3] This guide provides a detailed technical overview of the chemical properties, structure, and inhibitory mechanism of MI-23, a potent covalent inhibitor of SARS-CoV-2 Mpro.[4][5] MI-23 was developed as part of a series of peptidomimetic inhibitors derived from the approved antiviral drugs boceprevir and telaprevir.[4]

Chemical Properties and Structure

MI-23 is a peptidomimetic compound featuring an aldehyde "warhead" designed to covalently bind to the catalytic cysteine residue of Mpro.[5][6] Its design incorporates a γ-lactam ring as a P1 glutamine surrogate, a bicycloproline moiety at the P2 position, and a substituted aromatic group at P3.[4][5]

Chemical Structure of MI-23: (Structure derived from PDB ID: 7D3I and related publications)



(Note: A 2D image of the chemical structure would be placed here in a full whitepaper. The above is a SMILES-like representation for informational purposes.)

Quantitative Data Summary

The inhibitory activity of MI-23 against SARS-CoV-2 Mpro has been quantified using in vitro enzymatic assays.[4]

Parameter	Value
Inhibitor	MI-23
Molecular Formula	C29H35F2N3O5 (example, exact may vary)
Molecular Weight	~559.6 g/mol (example, exact may vary)
IC50 (SARS-CoV-2 Mpro)	7.6 nM[4][5]

Structural Basis of Inhibition and Mechanism of Action

The mechanism of inhibition and the precise binding interactions of MI-23 with SARS-CoV-2 Mpro have been elucidated through X-ray crystallography. The co-crystal structure has been deposited in the Protein Data Bank under the accession code 7D3I.[4][7]

MI-23 acts as a covalent inhibitor. The aldehyde warhead is attacked by the nucleophilic thiol group of the catalytic Cys145 residue in the Mpro active site.[4] This reaction forms a stable thiohemiacetal covalent bond, effectively inactivating the enzyme.[4] The crystal structure of the Mpro-MI-23 complex, resolved at 2.0 Å, reveals the specifics of this interaction.[4] The carbon atom of the aldehyde warhead forms a covalent bond with the sulfur atom of Cys145, with a bond length of 1.8 Å.[4]

Key interactions that stabilize the inhibitor in the active site include:

• Oxyanion Hole: The oxygen of the newly formed thiohemiacetal forms hydrogen bonds with the main-chain amides of Gly143 and Cys145.[4]



- S1 Pocket: The P1 y-lactam ring fits into the S1 subsite, forming hydrogen bonds with the side chain of His163 and the main chain of Phe140.[4]
- S2 Pocket: The bicycloproline moiety at the P2 position occupies the S2 subsite.[4]
- S4 Pocket: The 1-ethyl-3,5-difluorobenzene group at P3 extends into the S4 pocket, making hydrophobic interactions.[5]

Mechanism of Covalent Inhibition of SARS-CoV-2 Mpro

SARS-CoV-2 Mpro

Cys145-SH

His41

Thiolate attacks
Aldehyde Carbonyl

Covalent Bond
Formation

Covalent Thiohemiacetal Adduct

Mpro-S-CH(OH)-R

MI-23 Inhibitor

R-CHO (Aldehyde)

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